![molecular formula C11H19O7P B14267732 Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate CAS No. 150858-66-5](/img/structure/B14267732.png)
Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate is an organic compound with a complex structure that includes ester and phosphonate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate typically involves the reaction of dimethyl butanedioate with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The ester and phosphonate groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s reactivity makes it useful in biochemical studies, where it can be used to modify biomolecules.
Industry: It may be used in the production of various industrial chemicals, although detailed industrial applications are not widely reported.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate involves its reactivity with various molecular targets. The ester and phosphonate groups can interact with different enzymes and proteins, leading to changes in their activity. The exact molecular pathways involved are still under investigation, but the compound’s ability to participate in multiple types of chemical reactions suggests a broad range of potential interactions .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl butanedioate: A simpler ester with similar reactivity but lacking the phosphonate group.
Dimethyl 2-(dimethoxyphosphorylmethylidene)butanedioate: A closely related compound with methoxy groups instead of ethoxy groups.
Uniqueness
Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate is unique due to the presence of both ester and phosphonate functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound in scientific research.
Propiedades
Número CAS |
150858-66-5 |
|---|---|
Fórmula molecular |
C11H19O7P |
Peso molecular |
294.24 g/mol |
Nombre IUPAC |
dimethyl 2-(diethoxyphosphorylmethylidene)butanedioate |
InChI |
InChI=1S/C11H19O7P/c1-5-17-19(14,18-6-2)8-9(11(13)16-4)7-10(12)15-3/h8H,5-7H2,1-4H3 |
Clave InChI |
XWEQPCSPRZFYQD-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C=C(CC(=O)OC)C(=O)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



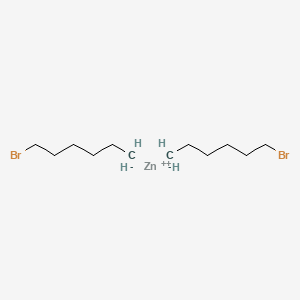
![Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate](/img/structure/B14267671.png)
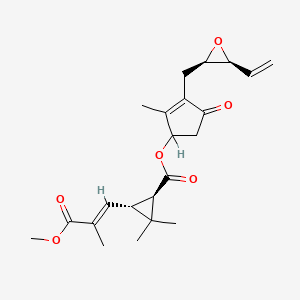
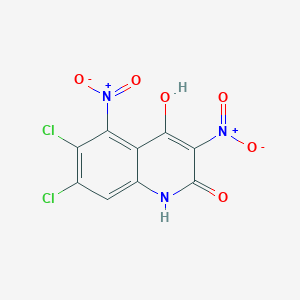

![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
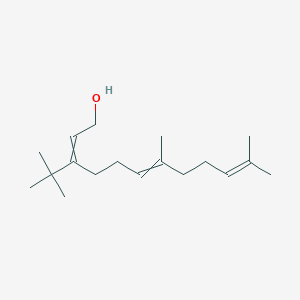
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)
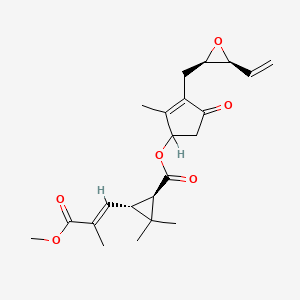
![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
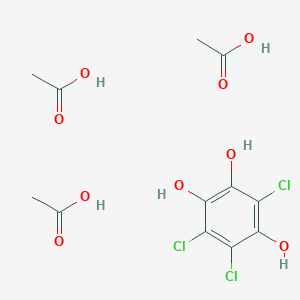
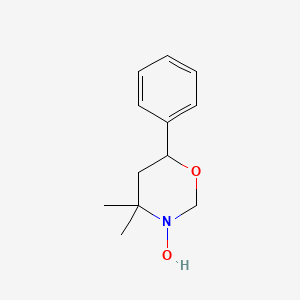
![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
